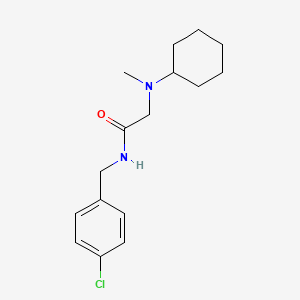
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine, also known as Mescaline, is a naturally occurring psychedelic substance found in several species of cactus plants. It has been used for centuries in traditional religious and spiritual practices, and more recently, in scientific research. In
Mécanisme D'action
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. It also has affinity for other serotonin receptors, as well as dopamine and norepinephrine receptors. The exact mechanism of action is not fully understood, but it is believed to involve changes in neural activity and connectivity in the brain.
Biochemical and Physiological Effects:
This compound produces a range of effects on perception, cognition, and emotion. It can induce altered states of consciousness, including visual hallucinations, synesthesia, and ego dissolution. It can also enhance creativity, empathy, and spiritual experiences. Physiologically, it can cause changes in heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has several advantages for use in lab experiments, including its well-established psychoactive effects and its potential therapeutic uses. However, it also has several limitations, including the potential for adverse effects and the difficulty in controlling dosage and administration.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine. One area of interest is in the development of new therapeutic applications, particularly for the treatment of psychiatric disorders. Another area of interest is in the study of the neural mechanisms underlying the psychoactive effects of this compound, including changes in neural activity and connectivity. Finally, there is a need for further research on the safety and potential adverse effects of this compound, particularly in the context of clinical use.
Conclusion:
In conclusion, this compound is a fascinating substance with a long history of use in traditional religious and spiritual practices, as well as in scientific research. It has potential therapeutic uses and can induce altered states of consciousness and enhance creativity and spiritual experiences. However, it also has limitations and potential adverse effects that must be carefully considered. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(3,4,5-trimethoxybenzyl)ethanamine has been studied extensively for its psychoactive properties and potential therapeutic uses. It has been used in studies on perception, cognition, and consciousness, as well as in the treatment of psychiatric disorders such as depression, anxiety, and addiction. This compound has also been studied for its potential to enhance creativity and spiritual experiences.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-21-16-7-5-14(6-8-16)9-10-20-13-15-11-17(22-2)19(24-4)18(12-15)23-3/h5-8,11-12,20H,9-10,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOLFVSTDUIXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(2-methylbenzyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4691360.png)
![3-phenyl-N-[4-(4-pyridinylmethyl)phenyl]acrylamide](/img/structure/B4691366.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4691373.png)
![(4-bromo-2-{[3-(2-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4691374.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-N-methylpropanamide](/img/structure/B4691388.png)
![2-(3-chlorophenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4691395.png)

![2-cyano-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}-N-mesitylacrylamide](/img/structure/B4691404.png)
![N-(2,5-dichlorophenyl)-2-[3-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)-1-piperidinyl]acetamide](/img/structure/B4691419.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-3-(4-chlorophenyl)-4H-chromen-4-one](/img/structure/B4691425.png)
![N-(3,4-dichlorophenyl)-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B4691436.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)
